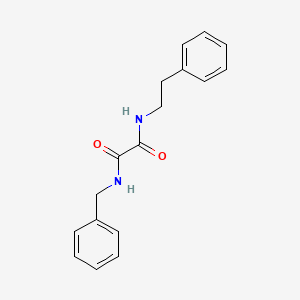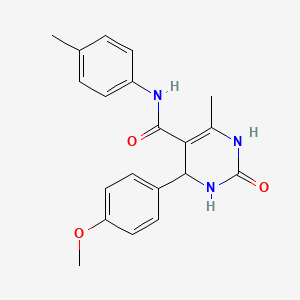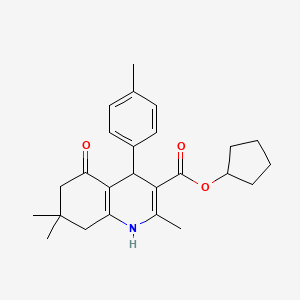![molecular formula C14H18N2O4 B6575958 N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 331863-84-4](/img/structure/B6575958.png)
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide, also known as NMPED, is an organic compound that is widely used in scientific research. NMPED is a synthetic derivative of the naturally occurring compound oxalic acid, and has a wide range of applications in the pharmaceutical and biotechnological industries. NMPED is a versatile compound that can be used in a variety of laboratory experiments, and has been used in a number of scientific studies.
Wissenschaftliche Forschungsanwendungen
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research. It has been used in studies of the structure and function of enzymes and proteins, as well as in the study of biochemical and physiological processes. This compound has also been used in the study of the pharmacology of drugs and in the development of new drugs. In addition, this compound has been used in the study of cell membranes and in the study of the molecular basis of diseases.
Wirkmechanismus
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has a number of different mechanisms of action. It has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also has a number of other mechanisms of action, including inhibition of the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is involved in the production of reactive oxygen species. In addition, this compound has been shown to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to inhibit the production of reactive oxygen species, which are involved in the development of oxidative stress. This compound has also been shown to modulate the activity of several receptors, including GPR55, which is involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, this compound has a wide range of applications in scientific research, and it has been used in a number of studies. However, this compound can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in laboratory experiments.
Zukünftige Richtungen
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of potential applications in scientific research, and there are a number of potential future directions for research. One potential future direction is the development of novel drugs based on this compound. Additionally, this compound could be used as a tool to study the structure and function of proteins and enzymes, as well as to study the molecular basis of diseases. Finally, this compound could be used in the development of new diagnostic and therapeutic agents.
Synthesemethoden
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can be synthesized using a variety of methods. The most common method is the reaction of 2-methoxy-N-phenyl-ethanediamide and oxalyl chloride. This reaction is carried out in the presence of a base, such as triethylamine or pyridine. The reaction yields this compound as a white solid. Other methods of synthesis include the reaction of oxalyl chloride with 2-methoxy-N-phenyl-ethanediamide in the presence of a base, such as triethylamine or pyridine, and the reaction of oxalyl chloride with 2-methoxy-N-phenyl-ethanediamide in the presence of a Lewis acid, such as zinc chloride or aluminum chloride.
Eigenschaften
IUPAC Name |
N'-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMBWWCYZWYCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B6575884.png)
![4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575896.png)
![2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575899.png)
![5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575906.png)

![4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B6575926.png)
![N'-(3-fluorophenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6575929.png)
![1,3-dimethyl-5-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6575937.png)


![N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6575952.png)
![methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6575980.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B6575984.png)